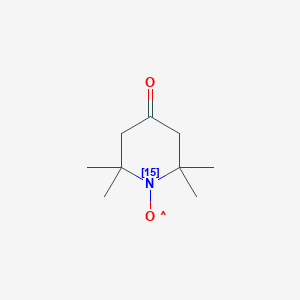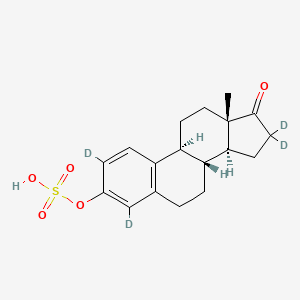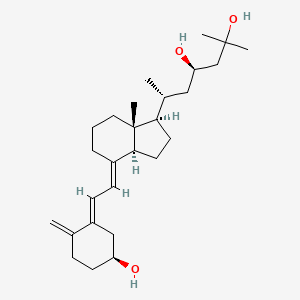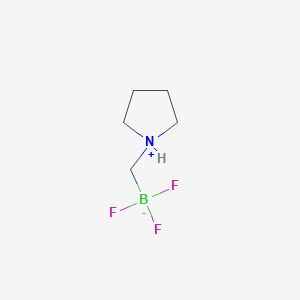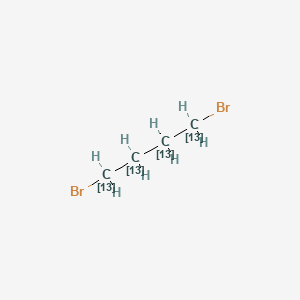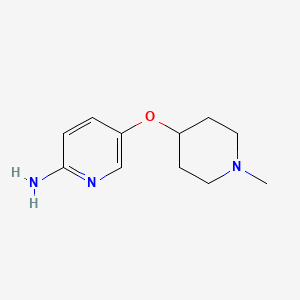
5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine
Descripción general
Descripción
5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine is a compound that features a piperidine ring and a pyridine ring connected via an oxygen atom. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in pharmaceuticals and organic synthesis .
Aplicaciones Científicas De Investigación
5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
Target of Action
Piperidine derivatives, which include 5-(1-methyl-piperidin-4-yloxy)-pyridin-2-ylamine, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine derivatives can interact with various biological targets, leading to different pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical pathways due to their wide range of pharmacological applications .
Result of Action
As a piperidine derivative, it is likely to have a range of effects depending on its specific targets .
Safety and Hazards
According to the safety data sheet, “5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine” can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to wear eye protection/face protection and to wash off with soap and plenty of water in case of skin contact .
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a potential for future research and development in this area.
Análisis Bioquímico
Biochemical Properties
5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. This compound has been shown to interact with several key enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The interaction between this compound and these enzymes often involves hydrogen bonding and hydrophobic interactions, leading to changes in enzyme conformation and activity. Additionally, this compound can bind to specific proteins, altering their function and stability, which can have downstream effects on various cellular processes .
Cellular Effects
The effects of this compound on cellular function are diverse and depend on the cell type and context. In cancer cells, for example, this compound has been observed to inhibit cell proliferation by interfering with cell cycle progression and inducing apoptosis. This is achieved through the modulation of cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and growth. Furthermore, this compound can influence gene expression by affecting transcription factors and epigenetic regulators, leading to changes in cellular metabolism and phenotype .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a combination of direct binding interactions and enzyme modulation. This compound can bind to the active sites of enzymes, acting as either an inhibitor or activator, depending on the specific enzyme and context. For instance, it may inhibit kinase activity by occupying the ATP-binding site, preventing phosphorylation of downstream targets. Alternatively, it can activate certain enzymes by stabilizing their active conformations. These interactions often result in changes in gene expression, as the compound can influence transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation or interaction with other compounds in the experimental setup. Long-term studies have shown that continuous exposure to this compound can lead to adaptive cellular responses, such as changes in gene expression and metabolic activity, which can influence the overall outcome of the experiments .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit therapeutic effects, such as reducing tumor growth or modulating immune responses. At higher doses, it can cause toxic effects, including liver and kidney damage, due to its interaction with critical metabolic enzymes and pathways. Threshold effects have been observed, where a small increase in dosage can lead to significant changes in biological outcomes, highlighting the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes are responsible for the oxidative metabolism of many xenobiotics, including this compound. The metabolism of this compound can lead to the formation of active or inactive metabolites, which can further influence its biological activity and toxicity. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes involved in glycolysis, the TCA cycle, and lipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with specific transporters and binding proteins, which facilitate its uptake and distribution to different cellular compartments. The localization and accumulation of this compound can significantly impact its biological activity, as it may concentrate in specific tissues or organelles where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can influence its activity, as it may interact with different sets of biomolecules in each compartment, leading to distinct biological outcomes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine typically involves the reaction of 1-methyl-4-piperidinol with 2-chloropyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the piperidinol attacks the chloropyridine, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often considered to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Reduced forms of the pyridine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine derivatives: Compounds like piperine and piperidine itself.
Pyridine derivatives: Compounds such as pyridoxine and nicotinamide.
Uniqueness
5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine is unique due to its dual ring structure, which combines the properties of both piperidine and pyridine rings. This structural feature allows it to exhibit a wide range of chemical reactivity and biological activity, making it a versatile compound in various fields of research .
Propiedades
IUPAC Name |
5-(1-methylpiperidin-4-yl)oxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-14-6-4-9(5-7-14)15-10-2-3-11(12)13-8-10/h2-3,8-9H,4-7H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZNJVWXJZXSDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B1429331.png)
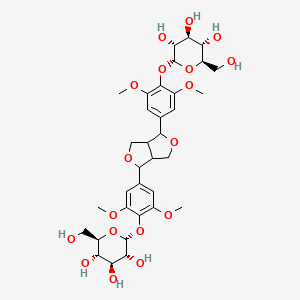
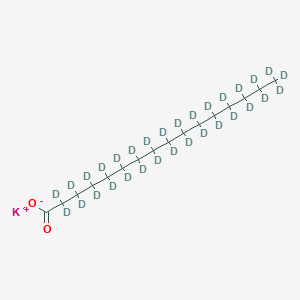
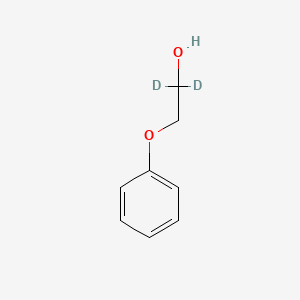
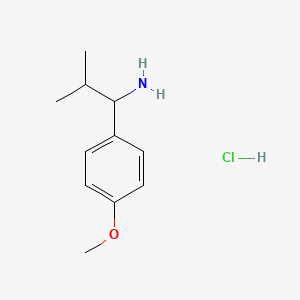
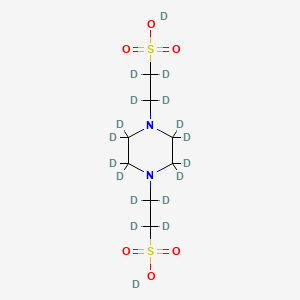
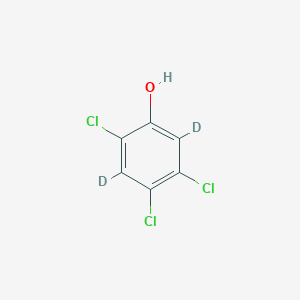
![Oxo{tris[(~2~H_5_)phenyl]}-lambda~5~-phosphane](/img/structure/B1429341.png)
